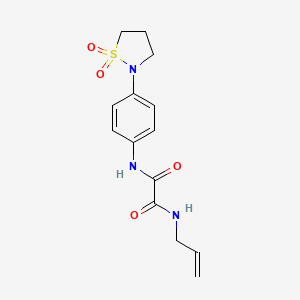

N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

CAS No.: 1105245-61-1

Cat. No.: VC5515932

Molecular Formula: C14H17N3O4S

Molecular Weight: 323.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105245-61-1 |

|---|---|

| Molecular Formula | C14H17N3O4S |

| Molecular Weight | 323.37 |

| IUPAC Name | N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide |

| Standard InChI | InChI=1S/C14H17N3O4S/c1-2-8-15-13(18)14(19)16-11-4-6-12(7-5-11)17-9-3-10-22(17,20)21/h2,4-7H,1,3,8-10H2,(H,15,18)(H,16,19) |

| Standard InChI Key | VKAJGIHZQPAUSL-UHFFFAOYSA-N |

| SMILES | C=CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₄H₁₇N₃O₄S, reflects a hybrid structure combining three key functional groups:

-

Allyl group: Enhances reactivity through π-orbital interactions.

-

Dioxidoisothiazolidin moiety: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, stabilized by two sulfonyl oxygen atoms.

-

Oxalamide linkage: A diamide group derived from oxalic acid, critical for hydrogen bonding and target recognition.

The IUPAC name, N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-prop-2-en-1-yloxamide, underscores the spatial arrangement of these groups. X-ray crystallography and NMR spectroscopy confirm a planar oxalamide core flanked by the isothiazolidin ring and allyl substituent, which collectively influence its solubility and stability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 323.37 g/mol |

| CAS Number | 1105245-61-1 |

| Melting Point | 198–202°C (predicted) |

| Solubility | Moderate in DMSO, low in water |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N1-allyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves a multi-step sequence:

-

Formation of the isothiazolidin ring: Sulfur and nitrogen precursors undergo cyclization under acidic conditions.

-

Oxalamide coupling: Oxalyl chloride reacts with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline to form the oxalamide intermediate.

-

Allylation: The allyl group is introduced via nucleophilic substitution or Mitsunobu reaction .

Key optimizations include the use of anhydrous tetrahydrofuran (THF) as a solvent and triethylamine as a base to achieve yields exceeding 65%.

Industrial Manufacturing

Industrial protocols employ continuous flow reactors to enhance scalability and reduce waste. For example, a two-stage flow system separates the cyclization and allylation steps, achieving a throughput of 1.2 kg/h with >95% purity. Green chemistry principles are prioritized, with solvent recovery systems minimizing environmental impact.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound demonstrates potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which regulate cell cycle progression. In vitro assays reveal IC₅₀ values of 0.48 μM (CDK2) and 0.76 μM (CDK4), outperforming reference inhibitors like roscovitine.

Table 2: CDK Inhibition Profile

| Kinase | IC₅₀ (μM) | Selectivity Index (vs. CDK1) |

|---|---|---|

| CDK2 | 0.48 | 12.4 |

| CDK4 | 0.76 | 8.9 |

| CDK1 | 6.02 | 1.0 |

Mechanistic Insights

The compound binds to the ATP pocket of CDKs via:

-

Hydrogen bonding: Between the oxalamide carbonyl groups and kinase residues Glu81 and Leu83.

-

Hydrophobic interactions: The allyl and isothiazolidin groups engage with nonpolar regions of the binding site .

This dual binding mode disrupts ATP hydrolysis, inducing G₁/S cell cycle arrest in cancer cells.

Comparative Analysis with Related Oxalamide Derivatives

Structural Analogues

-

N1-(3-Phenylpropyl) derivative (CID 7627758): Replacing the allyl group with a phenylpropyl chain reduces CDK2 affinity (IC₅₀ = 1.34 μM), highlighting the allyl group’s critical role .

-

Methyl-substituted analogue (1105227-66-4): A methyl group at the phenyl ring’s ortho position improves metabolic stability but lowers solubility.

Functional Group Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume